molecular formula C9H4BrF2N B13902994 8-Bromo-2,6-difluoro-quinoline

8-Bromo-2,6-difluoro-quinoline

Cat. No.: B13902994
M. Wt: 244.03 g/mol
InChI Key: JEYKRYBAVDGECQ-UHFFFAOYSA-N
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Description

8-Bromo-2,6-difluoro-quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of bromine and fluorine atoms into the quinoline structure enhances its biological activity and chemical properties, making it a compound of significant interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2,6-difluoro-quinoline typically involves the bromination and fluorination of quinoline derivatives. One common method includes the use of 3,4-difluoroaniline as a starting material, which undergoes acylation followed by bromination to yield the desired compound . The reaction conditions often involve the use of oxidizers, alleviators, and condensed sulfuric acid.

Industrial Production Methods: For industrial-scale production, the process is optimized for cost-effectiveness and high yield. This involves selecting appropriate starting materials and reaction conditions that are scalable and environmentally friendly. The use of condensed sulfuric acid and nitric acid as oxidizers is common in industrial settings due to their efficiency and low cost .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2,6-difluoro-quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, which can exhibit enhanced biological activity and other desirable properties .

Scientific Research Applications

8-Bromo-2,6-difluoro-quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-2,6-difluoro-quinoline involves its interaction with various molecular targets and pathways. As an enzyme inhibitor, it can bind to the active sites of enzymes, thereby inhibiting their activity. The incorporation of fluorine atoms enhances its ability to interact with biological targets, increasing its potency and selectivity .

Comparison with Similar Compounds

  • 5,7-Difluoro-8-chloro-quinoline
  • 6-Trifluoromethyl-5,7,8-trifluoroquinoline
  • 7-Fluoro-4-(diethyl-amino-1-methylbutylamino)quinoline

Comparison: 8-Bromo-2,6-difluoro-quinoline is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. Compared to other fluorinated quinolines, it exhibits enhanced biological activity and stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H4BrF2N

Molecular Weight

244.03 g/mol

IUPAC Name

8-bromo-2,6-difluoroquinoline

InChI

InChI=1S/C9H4BrF2N/c10-7-4-6(11)3-5-1-2-8(12)13-9(5)7/h1-4H

InChI Key

JEYKRYBAVDGECQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C(C=C(C=C21)F)Br)F

Origin of Product

United States

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